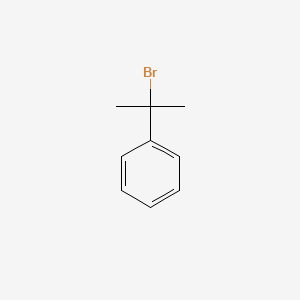

Cumyl bromide

Description

Properties

IUPAC Name |

2-bromopropan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSJXBURLJOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301037324 | |

| Record name | (2-Bromo-2-propanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-19-7 | |

| Record name | (2-Bromo-2-propanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromopropan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cumyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of cumene (isopropylbenzene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound. Industrial production methods may involve similar bromination processes, often optimized for large-scale production.

Chemical Reactions Analysis

Cumyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common reagents for these reactions include sodium azide, potassium cyanide, and sodium hydroxide.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide can lead to the formation of cumene.

Oxidation Reactions: this compound can be oxidized to form cumyl alcohol or cumyl hydroperoxide, depending on the oxidizing agent and reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁Br

- Molecular Weight : 199.09 g/mol

- Physical State : Colorless liquid

Cumyl bromide features a benzene ring substituted with a bromine atom and an isopropyl group, which contributes to its reactivity in chemical processes.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in radical chain reactions makes it a valuable reagent in synthetic chemistry.

Radical Chain Reactions

The stability of the cumyl radical allows this compound to engage in radical chain reactions, facilitating the oxidation of functional groups. For instance, it can be used to synthesize cumyl hydroperoxide through aerobic oxidation of cumene, achieving high conversion rates .

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Radical Chain Reaction | Cumene + O₂ → Cumyl Hydroperoxide | Cumyl Hydroperoxide |

| Nucleophilic Substitution | This compound + NaN₃ → Cumyl Azide | Cumyl Azide |

| Elimination Reaction | This compound + Kt-BuO → Cumene | Cumene |

Material Science

In material science, this compound is employed in the preparation of polymers. Its role as a radical initiator is crucial in processes such as Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of well-defined polymer architectures.

Case Study: Polymer Synthesis

In a study focusing on ATRP, this compound was used to initiate polymerization reactions that led to the formation of block copolymers with specific properties tailored for applications in coatings and adhesives. The polymerization process demonstrated high control over molecular weight distribution and functionality.

Biochemical Applications

While primarily used in synthetic chemistry, this compound can also influence biochemical pathways due to its reactivity with nucleophiles present in biological systems. This property has been explored in studies examining the pharmacokinetics of similar compounds, suggesting that cumyl derivatives may have prolonged metabolic pathways.

Mechanism of Action

The mechanism of action of cumyl bromide in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile. The stability of the cumyl carbocation is a key factor in the reactivity of this compound.

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Cumyl Bromide vs. Allyl Bromide (C₃H₅Br)

- Structural Differences : Allyl bromide is a primary bromide with a terminal bromine atom on a propene chain (CH₂=CHCH₂Br), contrasting with this compound’s bulky tertiary structure.

- Reactivity :

- Applications: Allyl bromide is a precursor in pharmaceuticals and polymers.

Table 1: Key Properties of this compound and Allyl Bromide

| Property | This compound | Allyl Bromide |

|---|---|---|

| Molecular Formula | C₉H₁₁Br | C₃H₅Br |

| Molecular Weight (g/mol) | 199.09 | 120.98 |

| CAS Number | Not explicitly listed | 106-95-6 |

| Primary Reaction Pathway | E2 elimination | SN2 substitution |

| Major Application | Mechanistic studies | Alkylating agent |

This compound vs. Benzyl Bromide (C₇H₇Br)

- Structure : Benzyl bromide (C₆H₅CH₂Br) has a bromine atom attached to a benzyl group, while this compound’s bromine is on a tertiary carbon adjacent to an aromatic ring.

- Reactivity :

- Applications :

- Benzyl bromide is used in pharmaceuticals and as a lachrymatory agent.

- This compound’s instability limits its practical use.

This compound vs. Lithium Bromide (LiBr)

- Chemical Class: LiBr is an inorganic salt, while this compound is an organic bromide.

- Properties: LiBr is highly hygroscopic and used in absorption refrigeration systems due to its affinity for water . this compound is non-hygroscopic and insoluble in water.

- Toxicity: LiBr has low acute toxicity but chronic exposure risks.

This compound vs. Sepantronium Bromide (C₂₀H₁₉BrN₄O₃)

- Structure and Function :

- Applications :

- Sepantronium is used in oncology research.

- This compound is restricted to synthetic chemistry studies.

Research Findings and Mechanistic Insights

- This compound Synthesis: Competitive bromination of cumene produces this compound as a minor product (5%), with α-methylstyrene dominating due to steric hindrance and elimination favorability .

- Comparative Stability : Tertiary bromides like this compound are less stable than primary analogs (e.g., allyl bromide), as evidenced by their propensity for elimination.

Biological Activity

Cumyl bromide, also known as 1-bromo-2-phenylpropane, is an organic compound that has garnered attention for its biological activity, particularly in the context of synthetic cannabinoid research and its implications in pharmacology and toxicology. This article delves into the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by its structure, which includes a bromine atom attached to a cumyl group (isopropylbenzene). Its molecular formula is , and it has a molecular weight of approximately 215.1 g/mol. This compound is primarily used as a reagent in organic synthesis and has been studied for its potential effects on biological systems.

Biological Activity

1. Synthetic Cannabinoid Research

This compound is closely related to synthetic cannabinoids, which are compounds designed to mimic the effects of THC, the active component of cannabis. Research indicates that synthetic cannabinoids can produce a range of psychoactive effects, and this compound has been implicated in various studies examining these substances' pharmacological profiles.

-

Case Study: Adverse Effects

A study highlighted the severe adverse effects linked to synthetic cannabinoids, including this compound derivatives. These effects included hallucinations, anxiety, tachycardia, and in some cases, fatalities associated with high potency and unintentional overdoses . -

Mechanism of Action

Synthetic cannabinoids like those derived from this compound act on cannabinoid receptors (CB1 and CB2) in the brain. The interaction with these receptors can lead to altered neurotransmitter release, resulting in the psychoactive effects observed in users .

2. Toxicological Implications

The toxicological profile of this compound has been a subject of investigation due to its association with severe health risks.

- Case Reports

Reports have documented fatalities linked to the consumption of synthetic cannabinoids derived from this compound. In one notable case series, four deaths were attributed to the use of a novel synthetic cannabinoid closely related to cumyl compounds . The findings emphasized the need for careful monitoring and regulation of such substances due to their unpredictable effects.

Table 1: Summary of Biological Activities Associated with this compound Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Psychoactive effects via CB1/CB2 receptors | |

| 5F-Cumyl-PEGACLONE | Associated with fatalities | |

| Other Synthetic Cannabinoids | Varied psychoactive profiles |

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound derivatives. The findings suggest that modifications to the chemical structure can significantly influence both potency and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.